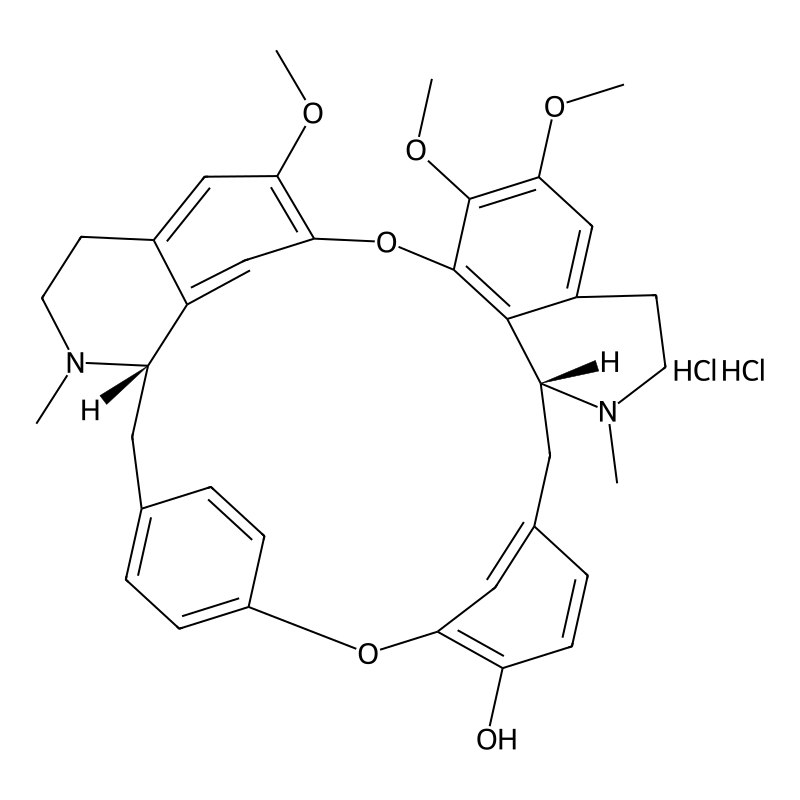

Berbamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Type 2 Diabetes:

- Berberine dihydrochloride is being studied for its potential to improve blood sugar control in individuals with type 2 diabetes. Some studies suggest it may work by mimicking the effects of the hormone insulin, helping cells absorb glucose from the bloodstream [].

Metabolic Syndrome:

- Research is ongoing to explore the potential benefits of berberine dihydrochloride in managing various aspects of metabolic syndrome, including dyslipidemia (abnormal cholesterol levels) and obesity [].

Polycystic Ovary Syndrome (PCOS):

- Studies are investigating the use of berberine dihydrochloride as a complementary therapy for PCOS. It may improve ovulation and regulate menstrual cycles by influencing insulin sensitivity [].

Cancer:

- Early-stage research suggests that berberine dihydrochloride may have anti-cancer properties. However, more research is needed to understand its potential role in cancer treatment [].

Other Areas of Investigation:

Berbamine dihydrochloride is a bisbenzylisoquinoline alkaloid derived from the plant Berberis, known for its various pharmacological properties. Its chemical formula is and it is often utilized in its hydrochloride form for enhanced solubility and bioavailability. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection.

The biological activity of berbamine dihydrochloride is extensive:

- Anticancer Properties: It has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including colorectal, gastric, and leukemia cells. Its mechanisms include inducing apoptosis and inhibiting cell migration and invasion .

- Neuroprotective Effects: Research indicates that berbamine dihydrochloride can protect against neurodegenerative diseases such as Alzheimer's disease by reducing amyloid-beta deposition and improving cognitive functions in animal models .

- Anti-inflammatory Actions: The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins .

Synthesis of berbamine dihydrochloride typically involves extraction from natural sources or chemical synthesis. The extraction process may include:

- Plant Extraction: Berbamine can be isolated from Berberis species through solvent extraction methods.

- Chemical Synthesis: Synthetic methods may involve multi-step organic reactions that yield the desired compound while ensuring purity and structural integrity. Specific synthetic routes often focus on optimizing yields and minimizing by-products.

Berbamine dihydrochloride has several applications:

- Pharmaceutical Development: Due to its anticancer and neuroprotective properties, it is being explored as a potential therapeutic agent for various malignancies and neurodegenerative disorders.

- Research Tool: Its ability to modulate cellular signaling pathways makes it valuable in research settings for studying cancer biology and neuroprotection mechanisms.

- Natural Product Chemistry: As a natural product derivative, it contributes to the growing field of drug discovery from plant sources.

Interaction studies have revealed that berbamine dihydrochloride can modulate various cellular pathways:

- Cell Signaling Pathways: It interacts with multiple signaling cascades, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase/Akt pathway, influencing cell survival and apoptosis .

- Drug Synergism: Research indicates that combining berbamine with other chemotherapeutic agents can enhance therapeutic efficacy, suggesting potential for combination therapies in cancer treatment .

Several compounds share structural or functional similarities with berbamine dihydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Key Biological Activity | Uniqueness |

|---|---|---|---|

| Tetrandrine | Bisbenzylisoquinoline | Antihypertensive, anti-inflammatory | More potent calcium antagonist |

| Liensinine | Bisbenzylisoquinoline | Neuroprotective | Exhibits specific effects on neurodegeneration |

| Isoliensinine | Bisbenzylisoquinoline | Antioxidant | Unique redox properties |

| Puerarin | Isoflavonoid | Cardioprotective | Known for vascular protective effects |

Berbamine dihydrochloride stands out due to its dual action as both an anticancer agent and a neuroprotective compound, making it a versatile candidate in pharmacological research.

Raman spectroscopy provides complementary vibrational information through inelastic light scattering phenomena [9] [14]. The Raman spectrum of berbamine exhibits strong bands corresponding to aromatic ring breathing modes between 700-800 wavenumbers [9] [14]. The symmetric stretching vibrations of phosphate backbone groups, when present in derivatives, appear around 1092 wavenumbers [9] [13].

The carbon-carbon stretching vibrations of aromatic systems generate intense Raman bands between 1400-1600 wavenumbers, with specific frequencies dependent on the substitution pattern [9] [14]. The methoxy group vibrations produce characteristic Raman shifts that complement the infrared absorption data [13] [9].

| Wavenumber (cm⁻¹) | Assignment | Relative Intensity | Spectroscopic Technique |

|---|---|---|---|

| 3434 | Nitrogen-hydrogen/Oxygen-hydrogen stretch | Strong | Fourier Transform Infrared |

| 2925 | Asymmetric methyl stretch | Medium | Fourier Transform Infrared |

| 2865 | Symmetric methyl stretch | Medium | Fourier Transform Infrared |

| 1639 | Amide carbonyl stretch | Strong | Fourier Transform Infrared |

| 1115 | Carbon-nitrogen stretch | Medium | Fourier Transform Infrared |

| 1060 | Carbon-oxygen stretch (methoxy) | Strong | Fourier Transform Infrared |

| 728 | Aromatic ring breathing | Strong | Raman |

| 786 | Ring breathing/Phosphate stretch | Medium | Raman |

| 1450 | Carbon-hydrogen deformation | Medium | Both techniques |

Natural Product Isolation Techniques

Natural product isolation of berbamine from Berberis species represents the primary source of this valuable alkaloid, requiring sophisticated extraction and purification protocols to achieve optimal yields and purity. The isolation process involves multiple sequential steps, beginning with plant material selection and preparation, followed by extraction optimization, and concluding with advanced purification techniques.

Acid-Base Fractionation from Berberis Species

Acid-base fractionation constitutes the fundamental separation principle for berbamine isolation from plant matrices, exploiting the basic nature of the alkaloid nitrogen atoms to achieve selective extraction and purification. This methodology relies on the pH-dependent solubility characteristics of berbamine, allowing for effective separation from non-alkaloid plant constituents through controlled pH manipulations.

The acid-base fractionation process begins with the preparation of crude plant extracts from dried and powdered Berberis species material [4] [5]. Initial extraction typically employs aqueous acidic solutions, commonly utilizing 0.5% sulfuric acid or hydrochloric acid solutions to convert the alkaloid bases into their corresponding water-soluble salt forms [5] [6]. This acidic extraction effectively solubilizes berbamine and related alkaloids while leaving most lipophilic plant constituents in the plant matrix.

Primary basification follows the acidic extraction, wherein the filtered acidic extract undergoes pH adjustment to 10-12 using lime milk (calcium hydroxide) or sodium hydroxide solutions [5] [7]. This basification converts the alkaloid salts back to their free base forms, causing precipitation of the alkaloids from the aqueous solution. The precipitated alkaloid mixture contains berbamine along with other bisbenzylisoquinoline and benzylisoquinoline alkaloids naturally occurring in Berberis species.

Secondary acidification involves redissolving the alkaloid precipitate in dilute hydrochloric acid (pH 2-3), creating a purified alkaloid salt solution with significantly reduced non-alkaloid impurities [5] [6]. This step achieves substantial purification by removing residual plant pigments, tannins, and other water-insoluble compounds that may have co-precipitated during the basification step.

Selective precipitation can be enhanced through the addition of sodium chloride or other salting-out agents, which promote more complete precipitation of alkaloid salts while maintaining selectivity for the desired compounds [7] [6]. The concentration of salt, temperature control, and aging time significantly influence the crystal formation and purity of the final precipitate.

Research has demonstrated that acid-base fractionation from Berberis amurensis yields berbamine content approximately 20 times higher than berberine content, with berbamine concentrations reaching 314.3 ± 43.8 μg/g in leaf tissues [4]. Similar studies on Berberis thunbergii and Berberis koreana have confirmed this alkaloid distribution pattern, with berbamine representing the predominant bisbenzylisoquinoline alkaloid in these species [4].

Process optimization parameters include temperature control during extraction and precipitation steps, typically maintaining temperatures between 40-60°C during acidic extraction to enhance mass transfer while preventing thermal degradation of the alkaloids [5] [8]. The pH adjustment rates during basification and acidification steps require careful control to avoid localized pH extremes that might cause alkaloid degradation or incomplete precipitation.

Yield optimization studies have indicated that multiple extraction cycles using fresh acidic solutions can increase overall alkaloid recovery, with three successive extractions typically achieving 85-95% of the total extractable alkaloid content [5] [9]. The solid-to-liquid ratio typically ranges from 1:10 to 1:20 (w/v) for optimal extraction efficiency without excessive solvent consumption.

Chromatographic Purification Protocols

Chromatographic purification protocols represent the sophisticated analytical and preparative techniques essential for achieving high-purity berbamine from complex alkaloid mixtures obtained through initial extraction procedures. These protocols encompass various chromatographic modes, each offering distinct selectivity and resolution capabilities for berbamine purification.

Column chromatography using silica gel represents the most widely employed technique for berbamine purification, utilizing gradient elution systems to achieve effective separation from structurally related alkaloids [10] [11] [12]. The typical protocol employs silica gel (100-200 mesh) with petroleum ether, chloroform, and methanol as mobile phase components. The gradient progression typically begins with petroleum ether:chloroform mixtures (varying ratios from 9:1 to 1:1), followed by chloroform:methanol gradients (98:2, 96:4, 95:5, 90:10, 80:20, and 70:30) [12] [13].

Berbamine typically elutes in the chloroform:methanol (90:10) fraction, providing good separation from more polar alkaloids such as berberine and palmatine, which elute in higher methanol concentration fractions [10] [12]. The separation efficiency depends on careful control of flow rates (typically 1-2 mL/min), column dimensions (length-to-diameter ratio of 10:1 to 15:1), and sample loading (typically 1-5% of the stationary phase weight) [11].

Basic alumina chromatography offers an alternative purification approach particularly effective for berbamine derivatives and synthetic analogs [11]. The basic nature of the alumina provides different selectivity compared to silica gel, often resulting in improved separation of positional isomers and closely related structures. Typical mobile phase systems include methylene chloride:methanol gradients (1.5:98.5 to 10:90), with berbamine analogs showing retention factors (Rf) ranging from 0.33 to 0.76 depending on structural modifications [11].

Preparative thin-layer chromatography provides an effective analytical and small-scale preparative technique for berbamine purification and structural confirmation [10] [12]. The optimal mobile phase system consists of n-propanol:formic acid:water (90:1:9 v/v), providing clear separation of berbamine from other alkaloids present in Berberis extracts [12]. Visualization employs Dragendorff's reagent, which produces characteristic orange-brown spots for alkaloids, allowing accurate identification and collection of berbamine-containing zones.

The preparative TLC process involves applying concentrated alkaloid extracts as streak applications on 20 cm × 20 cm silica gel plates with 1500 μm thickness [12]. After development and drying, the berbamine-containing zones are scraped from the plate and extracted with methanol or chloroform to recover the purified compound. This technique typically achieves 70-85% recovery with purity levels exceeding 90% [12].

High-performance liquid chromatography represents the most sophisticated analytical and preparative purification technique for berbamine, offering exceptional resolution and reproducibility [14] [15] [16]. Reverse-phase HPLC using C18 columns (typically 250 × 4.6 mm, 5 μm particle size) with acetonitrile:water mobile phases provides optimal separation conditions [14] [17].

The mobile phase optimization typically employs acetonitrile:water gradients with formic acid (0.1-2% v/v) as a mobile phase modifier to improve peak shape and resolution [14] [16]. Gradient programs typically begin with 15-30% acetonitrile, increasing to 50-70% acetonitrile over 30-40 minutes, providing baseline separation of berbamine from berberine, palmatine, and other co-occurring alkaloids [15] [16].

Detection and quantification employ UV absorption at 280 nm or 346 nm, corresponding to the characteristic absorption maxima of bisbenzylisoquinoline alkaloids [14] [15]. The detection wavelength selection depends on the specific alkaloid mixture composition and desired selectivity. Mass spectrometric detection provides additional structural confirmation and enhanced selectivity for berbamine identification [16].

Scale-up considerations for preparative HPLC include column diameter increases (typically 10-50 mm internal diameter), flow rate adjustments (proportional to column cross-sectional area), and injection volume optimization to maintain resolution while maximizing throughput [15]. Preparative HPLC can achieve purification of gram quantities of berbamine with purities exceeding 98% [14].

Method validation parameters for analytical HPLC include linearity ranges (typically 0.5-100 μg/mL), precision (relative standard deviation <2%), accuracy (recovery 95-105%), and stability under various storage conditions [14] [15]. The limit of detection typically ranges from 0.1-1.0 ng/mL, while the limit of quantification ranges from 0.5-5.0 ng/mL, depending on the specific instrumental configuration and detection mode [18] [16].

Flash chromatography represents an automated intermediate-scale purification technique combining the principles of column chromatography with enhanced efficiency and reproducibility [10]. Modern flash chromatography systems employ pre-packed cartridges with optimized particle size distributions and automated gradient controllers to achieve rapid, high-resolution separations.

For berbamine purification, reverse-phase flash chromatography using C18 cartridges with methanol:water gradients provides effective separation from polar impurities and related alkaloids [10]. The typical protocol employs gradient elution starting with 100% water, progressing to 100% methanol over 60 minutes, followed by 100% methanol for column cleaning [10]. Flow rates typically range from 25-50 mL/min, depending on cartridge size and desired resolution.

Optimization strategies for chromatographic purification include temperature control (typically 25-40°C) to improve resolution and reduce analysis time, mobile phase pH adjustment (typically pH 2.5-7.0) to optimize alkaloid ionization and retention, and ion-pairing reagents (such as triethylamine or ammonium acetate) to enhance peak symmetry and reproducibility [14] [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant